

# The Evolution of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

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## Compound of Interest

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## Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while sparing healthy tissues. [1][2] This sophisticated therapeutic modality is composed of three integral parts: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that covalently connects the two. [3] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetics, efficacy, and overall therapeutic index. [4]

Cleavable linkers are a dominant class of these crucial connectors, engineered to be stable in systemic circulation but to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. [1][5][6] This controlled release mechanism is paramount for maximizing on-target cytotoxicity and minimizing systemic side effects. [1] The evolution of cleavable linker technology reflects a deepening understanding of tumor biology and a continuous drive for chemical innovation, moving from early, relatively unstable designs to highly sophisticated, multi-component systems. [7] This guide provides an in-depth exploration of the core cleavable linker technologies, their mechanisms, comparative data, and the experimental protocols used for their evaluation.

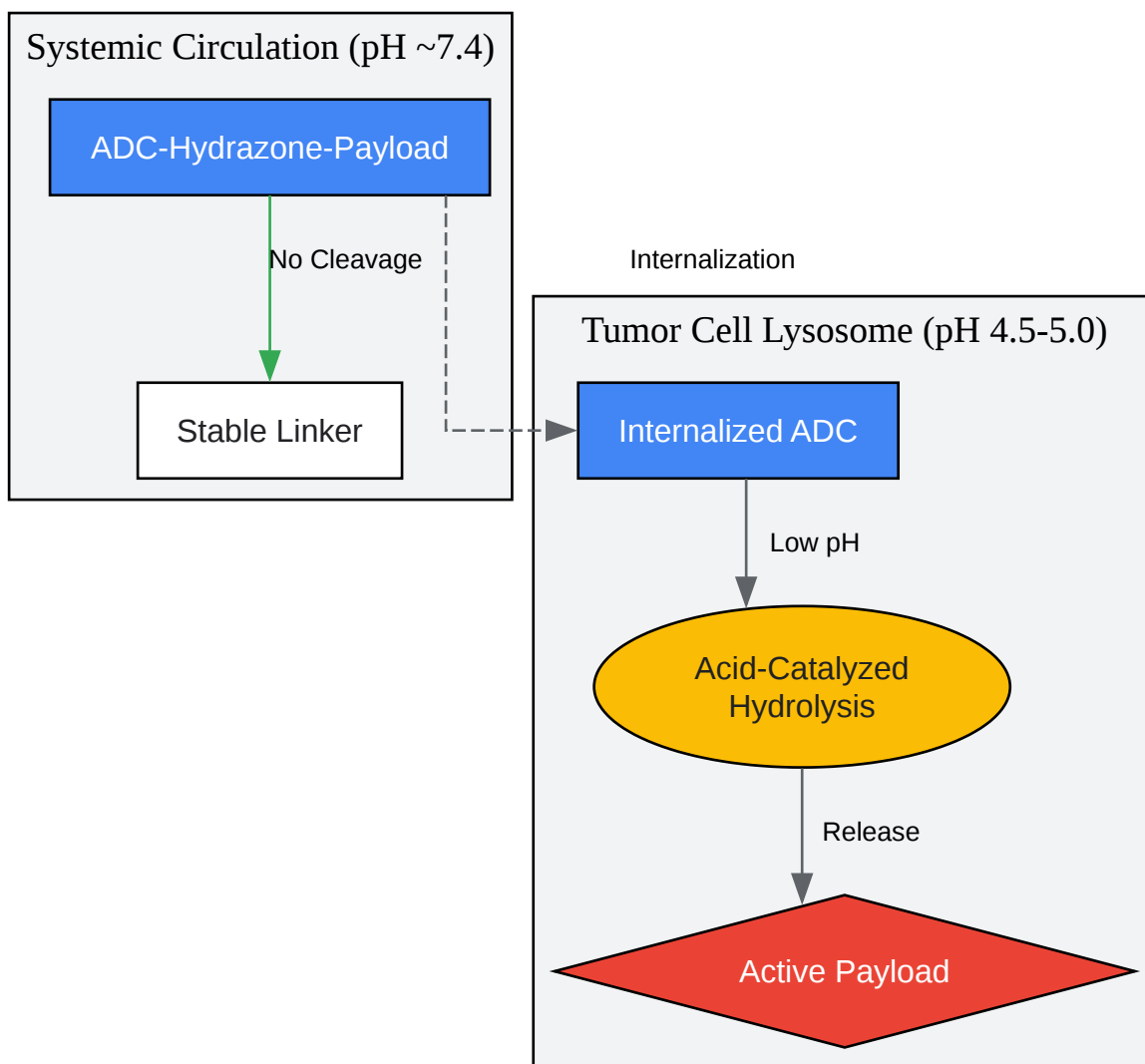
## I. The Genesis of Cleavable Linkers: Chemically-Labile Moieties

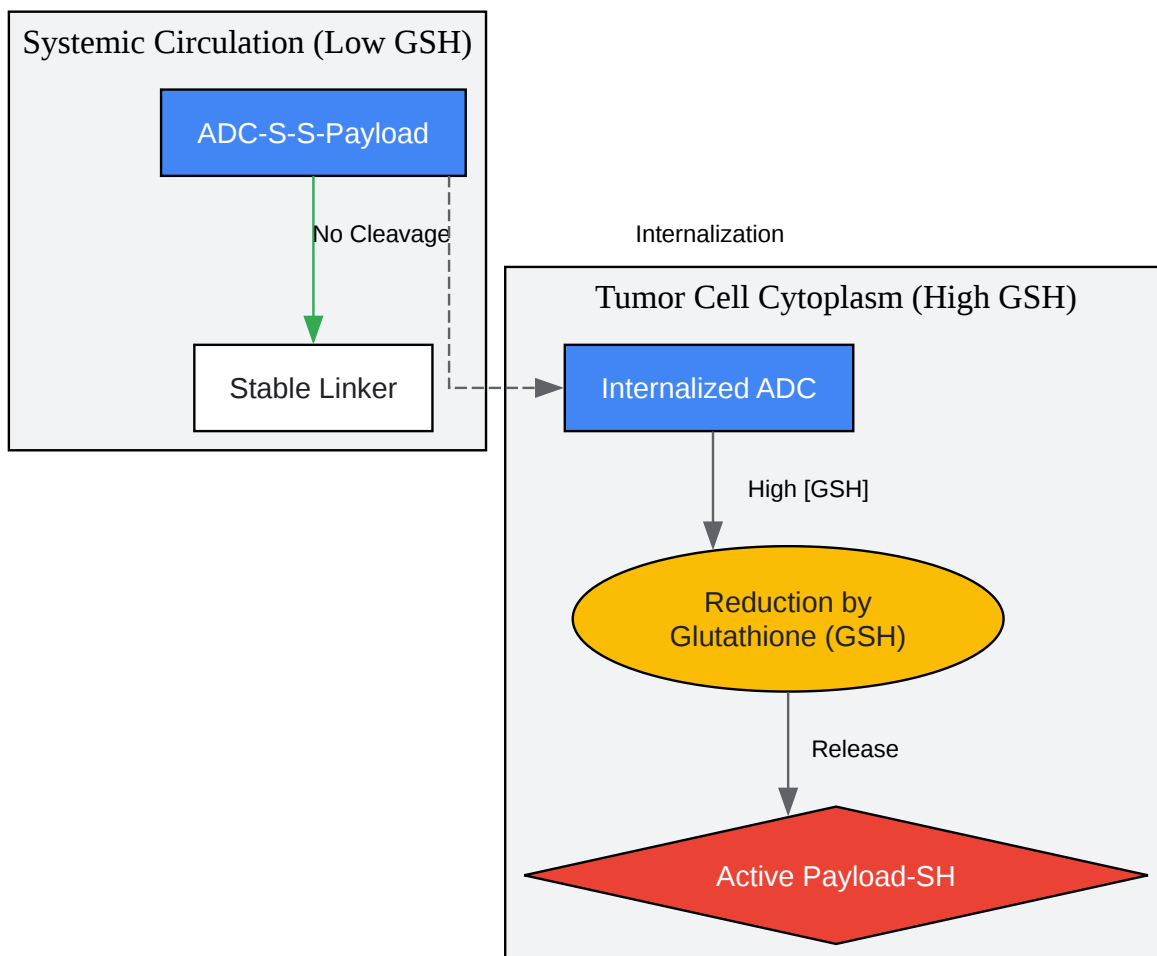
The first generation of cleavable linkers relied on distinct chemical differences between the bloodstream and the intracellular environment of tumor cells. These designs primarily exploited changes in pH and reductive potential.

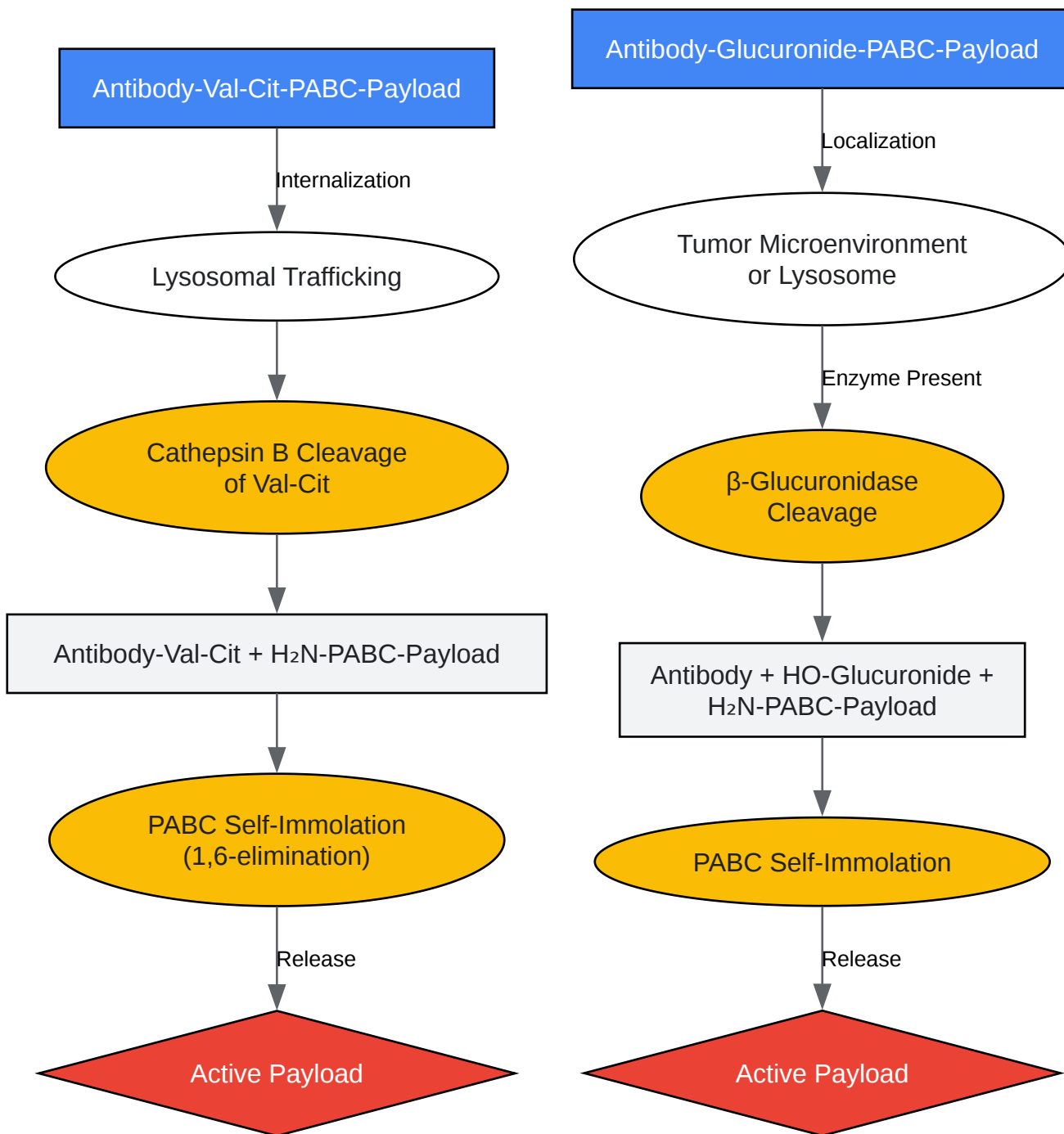
## Hydrazone Linkers: Harnessing pH Sensitivity

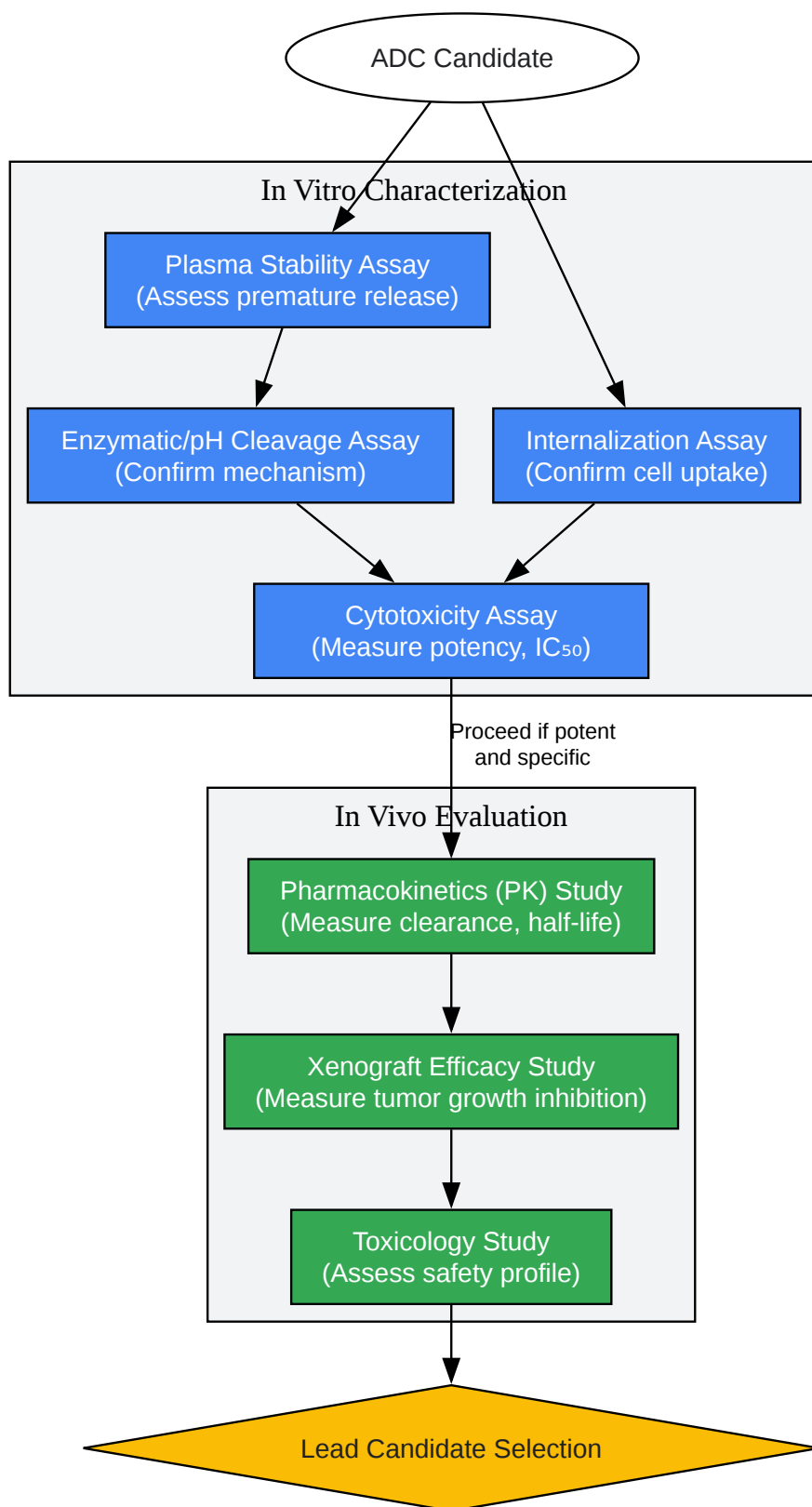
Among the earliest designs, hydrazone linkers are engineered to be acid-labile.[8] They remain relatively stable at the physiological pH of blood (~7.4) but are designed to undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[5][8][9] This pH-dependent cleavage releases the payload, forming a ketone and hydrazine.[10]

Despite their pioneering role, first-generation hydrazone linkers exhibited limitations, including insufficient stability in circulation, which could lead to slow, premature release of the toxic payload and off-target toxicity.[11][12][13] Mylotarg™ (gemtuzumab ozogamicin), one of the first approved ADCs, utilized a hydrazone linker to connect a calicheamicin payload to an anti-CD33 antibody.[9][12]









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